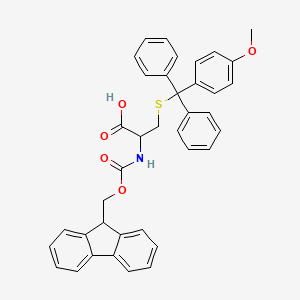

Fmoc-D-Cys(4-methoxytrityl)-OH

Description

Significance of Cysteine Residues in Peptide and Protein Structure and Function

Cysteine, though one of the least abundant amino acids, is highly conserved and plays a critical role in the structure and function of peptides and proteins. frontiersin.orgnih.gov The thiol group of cysteine is highly reactive and can form disulfide bonds (S-S) with other cysteine residues through an oxidation process. wikipedia.orgfrontiersin.org These disulfide bridges are vital for stabilizing the three-dimensional structure of many proteins, particularly those secreted from cells. wikipedia.orgfrontiersin.orgbbk.ac.ukoup.com By creating covalent cross-links within a polypeptide chain or between different chains, disulfide bonds increase protein rigidity and confer resistance to proteolytic degradation. wikipedia.org A classic example is insulin, where two separate peptide chains are linked by disulfide bonds. wikipedia.org

Beyond its structural role, the nucleophilic nature of the cysteine thiol group makes it a key participant in various biological functions. wikipedia.org Cysteine residues are often found in the active sites of enzymes, such as thiol proteinases, where they are directly involved in catalytic processes. bbk.ac.uk The ability of the thiol group to be easily oxidized and its pKa value being close to neutral pH in proteins means it often exists in its reactive thiolate form within the cell, contributing to its diverse biological activities. wikipedia.org Furthermore, cysteine residues are involved in metal binding and redox chemistry, highlighting their multifaceted importance in biological systems. frontiersin.org

Challenges Associated with Cysteine Thiol Reactivity in Peptide Synthesis

The very reactivity that makes cysteine so crucial for protein function also presents significant hurdles during chemical peptide synthesis. rsc.org The unprotected thiol group can engage in several undesirable side reactions, compromising the yield and purity of the target peptide. rsc.orgsigmaaldrich.com

Susceptibility to Alkylation and Oxidation

The nucleophilic thiol group of cysteine is prone to alkylation, a reaction where an alkyl group is attached to the sulfur atom. rsc.orgnih.govnih.gov This can occur through reaction with various electrophiles present in the synthesis milieu. nih.gov Another major challenge is the oxidation of the thiol group, which can lead to the formation of undesired disulfide bonds or other oxidized species. rsc.orgbitesizebio.com In the context of Fmoc-based solid-phase peptide synthesis (SPPS), S-alkylation of cysteine residues by carbocations generated during the acid-mediated cleavage of protecting groups or from the resin linker is a well-documented side reaction. nih.govresearchgate.netacs.org For instance, the p-hydroxyl benzyl (B1604629) group derived from the decomposition of the Wang resin linker can alkylate the cysteine sulfhydryl group. nih.govresearchgate.net

Prevention of Unwanted Disulfide Formation

During peptide synthesis, the uncontrolled oxidation of cysteine residues can lead to the random formation of disulfide bridges, resulting in a mixture of products with incorrect disulfide connectivity. bitesizebio.comontosight.aipacific.edu This is particularly problematic in the synthesis of peptides with multiple cysteine residues where specific disulfide bond pairings are required for biological activity. rsc.orgwikipedia.org To ensure the correct folding and function of the final peptide, it is essential to prevent premature and non-specific disulfide bond formation. ontosight.ai

Minimization of Racemization at the α-Carbon Stereocenter

Cysteine is particularly susceptible to racemization, the process where the L-amino acid is converted to its D-isomer, at its α-carbon during peptide synthesis. rsc.orgacs.orgacs.orgpeptide.comub.edu This is a significant issue as the stereochemical integrity of the amino acids is crucial for the peptide's biological activity. ub.edu Racemization can be influenced by the coupling reagents, the base used, and the reaction conditions. acs.orgacs.orgnih.gov For example, the use of certain activating agents and strong bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can lead to unacceptable levels of racemization. acs.orgacs.orgnih.gov

Formation of Byproducts during Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the repeated use of a secondary amine base, typically piperidine (B6355638), for the removal of the Fmoc protecting group can lead to side reactions involving cysteine. rsc.org One such byproduct is the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine position, which arises from a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, followed by the addition of piperidine. rsc.orgpeptide.com The use of sterically bulky protecting groups on the cysteine side chain, such as the trityl group, can help minimize but not completely eliminate this side reaction. peptide.com

Concept and Importance of Orthogonal Protection in Complex Peptide Synthesis

In the synthesis of complex peptides, especially those containing multiple reactive amino acid side chains, a sophisticated strategy known as orthogonal protection is indispensable. fiveable.mejocpr.com Orthogonal protection refers to the use of multiple distinct protecting groups within the same molecule, where each type of group can be selectively removed under specific chemical conditions without affecting the others. fiveable.mepeptide.com This allows for precise, stepwise manipulation of different functional groups. fiveable.me

The importance of this strategy is particularly evident in solid-phase peptide synthesis (SPPS), the most common method for creating peptides. wikipedia.orgbiosynth.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. biosynth.com This process requires a temporary protecting group on the α-amino group of the incoming amino acid and permanent protecting groups on reactive side chains. wikipedia.orgbiosynth.com The temporary group must be removable at each step to allow for chain elongation, while the side-chain protectors must remain intact until the final stage of synthesis. biosynth.com

The most widely used orthogonal protection schemes in SPPS are the Boc/Bzl and Fmoc/tBu strategies. wikipedia.orgamericanpeptidesociety.org

Boc/Bzl Strategy : This approach uses the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-terminal protection and more acid-stable benzyl (Bzl)-based groups for side-chain protection. While effective, it is considered quasi-orthogonal because both types of groups are removed by acid, just at different strengths. peptide.combiosynth.com

Fmoc/tBu Strategy : This is a truly orthogonal system where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus and acid-labile tert-butyl (tBu)-based groups protect the side chains. wikipedia.orgbiosynth.com The Fmoc group is typically removed with a base like piperidine, which does not affect the acid-labile side-chain protectors. wikipedia.orgamericanpeptidesociety.org This milder approach is highly favored for synthesizing complex and delicate peptides. americanpeptidesociety.org

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUWFUSGOYXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fmoc D Cys 4 Methoxytrityl Oh: Structural Design and Synthetic Methodologies

Chemical Architecture and Stereochemical Configuration (D-isomer)

Fmoc-D-Cys(4-methoxytrityl)-OH is an amino acid derivative specifically designed for use in peptide synthesis. chemimpex.com Its molecular structure incorporates a cysteine backbone, but with the alpha-carbon in the D-configuration, an enantiomer of the naturally occurring L-cysteine. This D-isomer is crucial for synthesizing peptides that are more resistant to enzymatic degradation. The key architectural features are the two protecting groups attached to the D-cysteine core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₃NO₅S chemimpex.com |

| Molecular Weight | 615.75 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| Stereochemistry | D-isomer chemimpex.com |

| Optical Rotation | [α]D²⁰ = -17 ± 2º (c=2 in DMF) chemimpex.com |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the cysteine. altabioscience.comchemimpex.com Its primary role is to prevent the amino acid from polymerizing or engaging in unwanted side reactions during the peptide bond formation step in Solid-Phase Peptide Synthesis (SPPS). altabioscience.compeptide.com

The key advantage of the Fmoc group is its base lability. It remains stable under the acidic conditions used to cleave other types of protecting groups but can be quickly and cleanly removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). altabioscience.comrsc.org This deprotection step exposes the free amine, allowing the next protected amino acid in the sequence to be coupled. peptide.compeptide.com This characteristic establishes an "orthogonal" protection strategy, where the Nα-protecting group (Fmoc) and the side-chain protecting groups (which are typically acid-labile) can be removed independently under completely different conditions. peptide.compeptide.com This orthogonality is a cornerstone of Fmoc-based SPPS, enabling the efficient and controlled stepwise assembly of peptide chains. researchgate.net

The thiol group (-SH) in the cysteine side chain is highly reactive and must be protected during peptide synthesis to prevent undesired side reactions, most notably premature or incorrect disulfide bond formation. researchgate.net The 4-methoxytrityl (Mmt) group is employed as a protecting group for this purpose. researchgate.netontosight.ai

The Mmt group is a member of the trityl family of protecting groups but is distinguished by its significantly increased acid sensitivity due to the electron-donating effect of the methoxy (B1213986) group on one of the phenyl rings. cblpatras.grnih.gov This high acid lability allows for its selective removal under very mild acidic conditions, such as 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govbiotage.combachem.com This condition is mild enough to leave other, more robust acid-labile protecting groups, like tert-butyl (tBu) and even the standard trityl (Trt) group, intact. nih.govbachem.com

This selective deprotection capability is invaluable for complex synthetic strategies, such as the on-resin formation of specific disulfide bridges. cblpatras.grsigmaaldrich.comsigmaaldrich.com A peptide can be assembled on a solid support, and the Mmt group can be selectively removed to free one cysteine thiol for a specific reaction, while other cysteines protected with different groups remain shielded. rsc.orgsigmaaldrich-jp.com

Table 2: Comparison of Acid Lability for Thiol Protecting Groups

| Protecting Group | Typical Cleavage Condition | Relative Lability |

|---|---|---|

| 4-Methoxytrityl (Mmt) | 0.5-2% TFA in DCM nih.govbiotage.com | Very High |

| Trityl (Trt) | Slower cleavage with 1% TFA; requires stronger acid for full removal cblpatras.grnih.gov | High |

| tert-Butyl (tBu) | Stable to dilute TFA; requires strong acid (e.g., 95% TFA) for removal sigmaaldrich.com | Low |

Synthetic Routes for Fmoc-D-Cys(Mmt)-OH Preparation

The synthesis of Fmoc-D-Cys(Mmt)-OH is a multi-step process that involves the protection of both the thiol and the amino functional groups of D-cysteine. The process is designed to be efficient and yield a product of high purity suitable for SPPS.

The standard and most direct method for preparing the final compound involves a two-step process starting from D-cysteine. First, the thiol group is protected, and then the amino group is subsequently protected.

The key step is the conversion of the S-protected intermediate, S-4-methoxytrityl-D-cysteine, into the final Fmoc-protected product. This is achieved by reacting S-4-methoxytrityl-D-cysteine with an activated Fmoc reagent. nih.gov A common and effective reagent for this purpose is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction involves the nucleophilic attack of the free amino group of the S-protected cysteine on the Fmoc-OSu, resulting in the formation of the stable Fmoc-amine bond and the release of N-hydroxysuccinimide as a byproduct. nih.gov This method is well-established for the N-protection of amino acids.

The standard procedure involves the reaction of D-cysteine hydrochloride hydrate (B1144303) with 4-methoxytrityl chloride (Mmt-Cl) in the presence of a base. ontosight.aicblpatras.gr The base is necessary to neutralize the hydrochloride salt and to deprotonate the thiol group, forming the more nucleophilic thiolate anion. This thiolate then readily attacks the trityl chloride in a nucleophilic substitution reaction, forming the stable thioether linkage and yielding S-4-methoxytrityl-D-cysteine. The reaction is typically carried out in a suitable organic solvent. This precursor is then carried forward for the Fmoc protection step as described previously.

Advanced Applications in Solid Phase Peptide Synthesis Spps

Integration into Fmoc/tBu-based SPPS Protocols

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used method for SPPS. Fmoc-D-Cys(4-methoxytrityl)-OH is seamlessly integrated into these protocols due to the distinct lability of its protecting groups. The Nα-Fmoc group is base-labile and is typically removed by treatment with a piperidine (B6355638) solution, while the tert-butyl based side-chain protecting groups are acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for cleavage.

The 4-methoxytrityl (Mmt) group protecting the sulfhydryl side chain of D-cysteine offers an orthogonal protection scheme. The S-Mmt group is significantly more acid-labile than the S-trityl (Trt) group and can be selectively cleaved under very mild acidic conditions, typically with 0.5-1.0% TFA. nih.govpeptide.com This allows for the selective deprotection of the cysteine thiol group while the peptide remains attached to the resin and other side-chain protecting groups, including those of the tert-butyl type, remain intact. nih.gov This feature is particularly advantageous for the on-resin formation of disulfide bridges or for the site-specific modification of the cysteine residue.

The synthesis of complex peptides, such as Tyr1-somatostatin, has been successfully achieved using Fmoc-Cys(Mmt)-OH in conjunction with trityl-type side-chain protection for other amino acids on a 2-chlorotrityl resin. nih.gov

Compatibility with Diverse Resin Supports

The choice of solid support is critical in SPPS as it influences the conditions for peptide cleavage and the C-terminal functionality. This compound exhibits excellent compatibility with a range of commonly used resins.

The 2-Chlorotrityl (2-CT) resin is a highly acid-sensitive support that allows for the cleavage of the peptide from the resin under very mild acidic conditions, preserving acid-labile side-chain protecting groups. sigmaaldrich.com This makes it an ideal choice for the synthesis of protected peptide fragments. The loading of the first amino acid onto 2-CT resin proceeds without the need for carboxyl group activation, thereby minimizing the risk of racemization. sigmaaldrich.com this compound has been successfully utilized in SPPS on 2-chlorotrityl resin. nih.gov The high esterification yields and rapid reaction times associated with loading amino acids onto this resin make it an efficient support for peptide synthesis. ksyun.com

Wang resin is a popular support for the synthesis of peptide acids, while the Rink Amide MBHA (4-Methylbenzhydrylamine) resin is used for the synthesis of peptide amides. sigmaaldrich.comanaspec.com The Mmt protecting group of Fmoc-D-Cys(Mmt)-OH is stable to the conditions used for peptide elongation on these resins and can be selectively removed on-resin. iris-biotech.de This allows for on-resin cyclization or modification of the cysteine residue. However, it is important to note that C-terminal cysteine residues attached to Wang-type resins can be more prone to side reactions like epimerization and β-piperidinylalanine formation during chain extension. sigmaaldrich.com

| Resin Type | C-Terminal Functionality | Key Features |

| 2-Chlorotrityl (2-CT) Resin | Carboxylic Acid | Highly acid-sensitive, allows for cleavage of protected peptides, minimizes racemization during loading. sigmaaldrich.com |

| Wang Resin | Carboxylic Acid | Standard support for peptide acids, but can be associated with side reactions for C-terminal cysteine. sigmaaldrich.com |

| Rink Amide MBHA Resin | Amide | Used for the synthesis of C-terminal peptide amides. anaspec.compeptide.com |

Strategies for Incorporation of C-Terminal D-Cysteine

The incorporation of a C-terminal cysteine residue, including its D-enantiomer, presents unique challenges in SPPS. One of the primary concerns is the increased risk of epimerization at the C-terminal α-carbon during the activation and coupling of the subsequent amino acid. sigmaaldrich.comnih.gov This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.

To mitigate this issue, the use of trityl-type resins like the 2-chlorotrityl resin is strongly recommended for the synthesis of peptides with a C-terminal cysteine. sigmaaldrich.com As mentioned previously, the loading of the first amino acid onto these resins does not require pre-activation of the carboxyl group, thus avoiding a key step where racemization can occur. sigmaaldrich.com

Another approach involves the pre-functionalization of the cysteine derivative before its attachment to the resin. For instance, the thiol side chain can be attached to the 2-chlorotrityl chloride resin, and the peptide chain is then elongated from the N-terminus. nih.gov This strategy bypasses the direct attachment of the C-terminal carboxyl group to the resin, thereby reducing the risk of epimerization.

Control of Side Reactions during Peptide Elongation

The synthesis of cysteine-containing peptides is often complicated by various side reactions. Careful control of the synthesis conditions is essential to obtain the desired product in high purity.

N,S-protected cysteine derivatives are particularly susceptible to racemization during the coupling step in SPPS. acs.orgacs.orgnih.gov The use of base-mediated activation methods, such as those employing HBTU/DIPEA, can lead to significant levels of racemization, with reported D:L isomer ratios in the range of 5-33% under standard conditions. acs.orgacs.orgnih.gov

Several strategies have been developed to minimize cysteine racemization:

Avoiding Pre-activation: Eliminating the pre-activation step of the amino acid before its addition to the resin can reduce racemization by a factor of 6- to 7-fold. acs.orgacs.orgnih.gov

Choice of Base: Using a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) has been shown to be beneficial. acs.orgacs.orgnih.govnih.gov

Solvent Polarity: Conducting the coupling reaction in a less polar solvent mixture, such as CH2Cl2-DMF (1:1), can also help to reduce racemization. acs.orgacs.orgnih.gov

Coupling Reagents: Utilizing coupling methods that proceed under acidic or neutral conditions, such as those involving carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma, can significantly suppress racemization. sigmaaldrich.com

| Strategy | Description |

| Avoid Pre-activation | The activated amino acid is generated in situ on the resin, reducing the time it exists in a racemization-prone state. acs.orgacs.orgnih.gov |

| Weaker Base | Sterically hindered bases like collidine are less likely to abstract the α-proton of the activated cysteine. acs.orgacs.orgnih.govnih.gov |

| Less Polar Solvent | A less polar environment can disfavor the formation of the oxazolone intermediate responsible for racemization. acs.orgacs.orgnih.gov |

| Acidic/Neutral Coupling | Reagents like DIC/HOBt or DIC/Oxyma avoid the basic conditions that promote racemization. sigmaaldrich.com |

Prevention of Elimination–Addition Byproducts

The synthesis of peptides containing cysteine residues using the Fmoc/tBu strategy is often complicated by a significant side reaction known as β-elimination, particularly when cysteine is the C-terminal amino acid. This process is initiated by the basic conditions of Fmoc-deprotection using piperidine, which can abstract the α-proton of the cysteine residue. The resulting carbanion can then undergo β-elimination of the protected thiol side chain, forming a dehydroalanine (B155165) (Dha) intermediate. This highly reactive intermediate can subsequently react with piperidine from the deprotection solution in a Michael-type addition reaction, leading to the formation of a piperidinylalanine byproduct.

The use of this compound offers a strategic advantage in mitigating this side reaction. The 4-methoxytrityl (Mmt) group, a bulky aromatic moiety, provides substantial steric hindrance around the thiol group. This steric bulk helps to shield the α-proton from abstraction by the piperidine base, thereby reducing the rate of the initial β-elimination step.

Research has compared the performance of various cysteine-protecting groups in suppressing these side reactions. While trityl (Trt) and diphenylmethyl (Dpm) groups also offer steric protection, the choice of protecting group can significantly influence the extent of byproduct formation. For instance, studies have shown that racemization and β-elimination leading to piperidinylalanine formation are notable issues for C-terminal cysteines attached to resins. sigmaaldrich.com In a comparison of similar protecting groups, Fmoc-Cys(Thp)-OH showed significantly lower racemization (0.74%) during coupling compared to Fmoc-Cys(Trt)-OH (3.3%) and Fmoc-Cys(Dpm)-OH (6.8%). sigmaaldrich.com The Mmt group, with its large size, is employed precisely to minimize such unwanted side reactions during the repetitive base treatments required in SPPS.

The table below summarizes the relative impact of different protecting groups on common side reactions for C-terminal cysteine.

| Protecting Group | Racemization during Coupling | Propensity for β-elimination | Key Feature |

| Trityl (Trt) | 3.3% | Moderate | Standard, acid-labile |

| Diphenylmethyl (Dpm) | 6.8% | Moderate | Alternative to Trt |

| Tetrahydropyranyl (Thp) | 0.74% | Low | Shown to give superior results |

| 4-Methoxytrityl (Mmt) | Low (inferred) | Low | High steric bulk and acid lability |

Data sourced from comparative studies on cysteine protecting groups. sigmaaldrich.com

Selective Deprotection of the 4 Methoxytrityl Mmt Group

High Acid Lability of the Mmt Protecting Group.nih.govcblpatras.grbachem.com

The Mmt group is renowned for its high sensitivity to acid. cblpatras.gr This property is fundamental to its utility as a temporary protecting group for the thiol function of cysteine. Quantitative removal of the S-Mmt group can be achieved with very dilute acid, a characteristic that sets it apart from many other cysteine protecting groups. nih.gov

The acid-mediated cleavage of the Mmt group from the cysteine sulfur atom proceeds through a carbocationic intermediate. nih.gov The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings of the trityl moiety significantly stabilizes the resulting 4-methoxytrityl cation. nih.govresearchgate.net This stabilization lowers the activation energy required for cleavage, rendering the Mmt group exceptionally labile in acidic conditions. The cleavage is an equilibrium process, and the stability of the carbocation has a direct impact on the ease of removal of the protecting group. nih.govsigmaaldrich.com

The acid lability of the Mmt group is considerably greater than that of the parent trityl (Trt) group. nih.gov Under conditions where the Mmt group is completely removed, such as treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), only a small fraction (4-5%) of the Trt group is cleaved. cblpatras.gr This differential lability is a direct consequence of the electronic effect of the methoxy substituent. The general order of acid lability for these related protecting groups is Mmt > Mtt (4-methyltrityl) > Trt. peptide.com For instance, under mild acetic acid conditions, 75% to 80% of the Mmt group is cleaved within 30 minutes, while only 3% to 8% of the Mtt group is removed. peptide.com

Table 1: Comparative Acid Lability of Cysteine Protecting Groups

| Protecting Group | Cleavage Conditions | Extent of Removal | Reference |

|---|---|---|---|

| Mmt | 1% TFA in DCM/TES (95:5), 30 min | Complete | cblpatras.gr |

| Trt | 1% TFA in DCM/TES (95:5), 30 min | 4-5% | cblpatras.gr |

| Mmt | 0.5-1.0% TFA | Quantitative | nih.gov |

| Trt | 0.5-1.0% TFA | Stable | nih.gov |

| Mmt | Acetic acid/TFE/DCM (1:1:8), 30 min | 75-80% | peptide.com |

| Mtt | Acetic acid/TFE/DCM (1:1:8), 30 min | 3-8% | peptide.com |

Optimized Deprotection Conditions for Thiol Liberation.cblpatras.grbachem.com

To achieve efficient and clean removal of the Mmt group, specific deprotection cocktails are employed. These conditions are designed to be mild enough to preserve other acid-labile protecting groups commonly used in Fmoc-based SPPS.

The standard method for Mmt deprotection involves the use of a very low concentration of TFA, typically ranging from 0.5% to 2%, in a non-polar solvent like DCM. nih.govbiotage.com This dilute acid solution is sufficient to effect rapid and complete cleavage of the Mmt group from the cysteine thiol. cblpatras.gr For example, complete removal can be achieved in thirty minutes with 1% TFA in DCM. cblpatras.gr

The acid-mediated cleavage of the Mmt group is a reversible reaction. sigmaaldrich.com To drive the equilibrium towards the deprotected thiol, scavenging agents are essential. sigmaaldrich.comresearchgate.net Trialkylsilanes, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), are commonly added to the deprotection mixture. cblpatras.grresearchgate.net These scavengers act by irreversibly trapping the liberated 4-methoxytrityl cation. researchgate.net They achieve this by donating a hydride to the carbocation, reducing it to the inert 4-methoxy-triphenylmethane. bachem.com This prevents the cation from reattaching to the cysteine thiol or reacting with other nucleophilic residues in the peptide chain, such as tryptophan. researchgate.net A typical deprotection solution would be 1% TFA in a mixture of DCM and TES (e.g., 95:5). cblpatras.gr

Table 2: Optimized Mmt Deprotection Cocktails

| Reagent | Concentration | Solvent | Scavenger | Time | Reference |

|---|---|---|---|---|---|

| TFA | 1% | DCM | TES (5%) | 30 min | cblpatras.gr |

| TFA | 0.5-1.0% | Not specified | Not specified | Not specified | nih.gov |

| TFA | 2% | DCM | TIS (5%) | 5 x 10 min | biotage.com |

Orthogonal Deprotection in Multi-Protected Peptide Systems.cblpatras.grbachem.comsigmaaldrich.com

A key advantage of the Mmt group is its utility in orthogonal protection schemes. biotage.com Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others that are cleaved by different mechanisms or under significantly different conditions. peptide.comub.edu

The high acid sensitivity of the Mmt group allows for its selective removal while other, more robust acid-labile protecting groups, such as the tert-butyl (tBu) group used for protecting the side chains of aspartic acid, glutamic acid, serine, threonine, and tyrosine, remain intact. nih.govbachem.com This enables chemists to unmask a specific cysteine residue for further chemical manipulation on the solid support. bachem.com For example, after Mmt removal, the liberated thiol can be used to form a disulfide bridge with another deprotected cysteine residue or be subjected to alkylation or labeling. cblpatras.grbiotage.com

Furthermore, the Mmt group is compatible with other cysteine protecting groups that are cleaved under different conditions. For instance, it can be used alongside the acetamidomethyl (Acm) group, which is removed by mercury(II) or iodine, or the S-tert-butylthio (StBu) group, which is cleaved by reducing agents. cblpatras.grbiotage.com This orthogonality is crucial for the synthesis of complex peptides with multiple disulfide bonds, where regioselective disulfide bridge formation is required. sigmaaldrich.com The Mmt group can be selectively removed in the presence of S-Trt, allowing for sequential disulfide bond formation. nih.gov

Selective Removal in the Presence of S-Trityl (Trt) Protected Cysteine

The selective deprotection of the Mmt group in the presence of the more stable S-trityl (Trt) group is a cornerstone of its utility in peptide chemistry. The Mmt group can be cleaved using very dilute solutions of trifluoroacetic acid (TFA), typically ranging from 0.5% to 2% in a solvent like dichloromethane (DCM). bachem.compeptide.comcblpatras.gr These conditions are mild enough to leave the Trt group, which requires stronger acid concentrations for removal, largely intact.

For instance, complete removal of the Mmt group can be achieved with 1% TFA in DCM, often in the presence of a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to prevent side reactions, within 30 minutes. peptide.comcblpatras.gr Under these same conditions, only a minor percentage (around 4-5%) of the Trt group is cleaved. cblpatras.gr This differential lability allows for the sequential unmasking of cysteine thiols, enabling the controlled and regioselective formation of disulfide bridges in peptides containing multiple cysteine residues. nih.gov

A study demonstrated the successful selective removal of Mmt in a peptide containing both Cys(Mmt) and Cys(Trt) residues, highlighting the practical application of this orthogonal strategy. researchgate.net The ability to selectively deprotect one cysteine while others remain protected is fundamental for synthesizing complex, multi-disulfide-containing peptides.

Compatibility with tert-Butyl (tBu) Type Protecting Groups

A significant advantage of the Mmt protecting group is its compatibility with tert-butyl (tBu) based protecting groups, which are commonly used for the side chains of other amino acids such as Asp, Glu, Ser, Thr, and Tyr in Fmoc-based solid-phase peptide synthesis (SPPS). cblpatras.grresearchgate.netresearchgate.net The conditions required for Mmt removal (e.g., 1-2% TFA in DCM) are not harsh enough to cleave tBu-based protecting groups. bachem.compeptide.com

This orthogonality is critical for on-resin manipulations. After the peptide chain is assembled, the Mmt group can be selectively removed to expose the cysteine thiol for further reactions, while the tBu protecting groups on other residues remain in place, preventing unwanted side reactions. iris-biotech.de The final cleavage of the peptide from the resin and the removal of the tBu groups are typically accomplished with a much stronger TFA "cocktail" (e.g., 95% TFA). iris-biotech.depeptide.com This ensures that the integrity of the peptide is maintained throughout the synthesis and subsequent modifications.

Table 1: Orthogonal Deprotection Conditions

| Protecting Group | Deprotection Reagent | Compatibility with Mmt Deprotection |

|---|---|---|

| Mmt | 0.5-2% TFA in DCM | - |

| Trt | Higher concentration of TFA | Largely stable to Mmt deprotection conditions |

| tBu | ~95% TFA | Stable to Mmt deprotection conditions |

| Dpm | ~95% TFA | Stable to Mmt deprotection conditions. sigmaaldrich.com |

| Acm | Iodine, Hg(II), Ag(I) | Orthogonal |

Orthogonality with Diphenylmethyl (Dpm) and Acetamidomethyl (Acm) Protecting Groups

The Mmt group exhibits excellent orthogonality with other cysteine protecting groups like Diphenylmethyl (Dpm) and Acetamidomethyl (Acm). researchgate.net The Dpm group is stable to the mild acidic conditions used for Mmt removal but can be cleaved with stronger TFA concentrations, similar to tBu groups. sigmaaldrich.comnih.gov This allows for the presence of both Mmt and Dpm protected cysteines in the same peptide, where the Mmt-protected thiol can be selectively exposed. sigmaaldrich.com Research has shown that S-Dpm protection is stable to 1-3% TFA, conditions under which S-Mmt is readily cleaved. sigmaaldrich.com

The Acm group, on the other hand, is stable to acidic conditions and is typically removed by treatment with reagents like iodine or mercury(II) acetate. nih.govbiotage.com This provides a completely different deprotection mechanism, making the Mmt/Acm pair highly suitable for the synthesis of peptides with multiple, regioselectively formed disulfide bonds. cblpatras.grresearchgate.net A common strategy involves the on-resin removal of the Mmt group with dilute TFA to form the first disulfide bond, followed by the removal of the Acm group in a subsequent step to form a second bridge. biotage.com

On-Resin Selective Thiol Unmasking for Subsequent Reactions

The ability to selectively remove the Mmt group while the peptide is still attached to the solid support is one of its most powerful applications. cblpatras.grsigmaaldrich.comdigitellinc.com This "on-resin" thiol unmasking opens up a wide range of possibilities for subsequent chemical modifications. The most common application is the on-resin formation of disulfide bridges. sigmaaldrich.comacs.org

Once the Mmt group is removed with dilute TFA, the newly freed thiol can be reacted with an activated cysteine residue, such as one protected with a 3-nitro-2-pyridinesulfenyl (Npys) group, to form a disulfide bond. nih.gov Alternatively, two Mmt-protected cysteines can be deprotected simultaneously and then oxidized on-resin to form a cyclic peptide. This on-resin cyclization often leads to higher yields and fewer side products compared to solution-phase cyclization.

Beyond disulfide bond formation, the exposed thiol can be used for other modifications, such as alkylation, acylation, or conjugation to labels and other molecules, all while the peptide remains conveniently anchored to the solid support. biotage.com

Monitoring of Mmt Deprotection for Synthetic Control

Effective control over the synthesis process requires reliable methods for monitoring the progress of reactions, including the deprotection of protecting groups. digitellinc.com While direct, real-time monitoring of Mmt deprotection on-resin can be challenging, several indirect methods can be employed.

One common approach is to take a small sample of the resin beads after the deprotection step and cleave the peptide. The resulting peptide can then be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the removal of the Mmt group. biotage.com

Another strategy involves reacting the newly formed free thiol with a chromophoric or fluorogenic reagent. This allows for a colorimetric or fluorescent readout, providing a qualitative or semi-quantitative assessment of the deprotection efficiency. ias.ac.inresearchgate.net For instance, the Ellman's test, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), can be used to detect the presence of free thiols.

More advanced techniques, such as on-bead Fourier-transform infrared (FTIR) spectroscopy, can also potentially be used to monitor the disappearance of signals associated with the Mmt group, although this is less common in routine synthesis. researchgate.net The choice of monitoring method often depends on the specific requirements of the synthesis and the available analytical instrumentation. In one study, the efficiency of Mmt removal was evaluated by alkylating the free cysteine residues after deprotection and then analyzing the extent of alkylation by HPLC. biotage.com

Table 2: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| Acm | Acetamidomethyl |

| Boc | tert-Butoxycarbonyl |

| DCM | Dichloromethane |

| Dpm | Diphenylmethyl |

| DTNB | 5,5'-dithiobis(2-nitrobenzoic acid) |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Mmt | 4-Methoxytrityl |

| Npys | 3-Nitro-2-pyridinesulfenyl |

| tBu | tert-Butyl |

| TES | Triethylsilane |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

Construction of Complex Peptide Architectures

Regioselective Disulfide Bond Formation

The formation of disulfide bonds is a critical post-translational modification that dictates the three-dimensional structure and biological activity of many peptides and proteins. Fmoc-D-Cys(4-methoxytrityl)-OH is an invaluable tool for achieving this with high precision.

Strategies for Single Disulfide Bridges

The synthesis of peptides with a single disulfide bridge is streamlined by the use of Fmoc-D-Cys(Mmt)-OH. The strategy involves incorporating the Mmt-protected cysteine at the desired positions during SPPS. Once the linear peptide chain is assembled, the Mmt groups can be selectively removed on the resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically around 1-2%. iris-biotech.de This mild cleavage is highly selective and does not affect other acid-labile protecting groups, such as the tert-butyl (tBu) group, commonly used for protecting other amino acid side chains.

Following the selective deprotection of the cysteine thiols, the free sulfhydryl groups can be oxidized to form the disulfide bond. This oxidation can be achieved using a variety of reagents, with common choices including iodine, potassium ferricyanide (K3[Fe(CN)6]), or air oxidation. The choice of oxidizing agent and reaction conditions can be optimized to maximize the yield of the desired cyclized peptide.

Methodologies for Multiple Disulfide Bridges Using Orthogonal Protecting Groups

The true power of Fmoc-D-Cys(Mmt)-OH becomes evident in the synthesis of complex peptides containing multiple disulfide bonds. This is achieved through the implementation of an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions.

A common orthogonal partner for the Mmt group is the acetamidomethyl (Acm) group. The Mmt group is acid-labile, while the Acm group is stable to acidic conditions but can be removed by treatment with iodine or other electrophilic halogen sources. This orthogonality allows for the stepwise and regioselective formation of disulfide bonds.

The general methodology is as follows:

Incorporate Fmoc-D-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions in the peptide sequence during SPPS.

After assembly of the linear peptide, selectively remove the Mmt groups using dilute TFA.

Perform the first oxidation to form the first disulfide bond between the now-free thiol groups.

Subsequently, remove the Acm groups using iodine. The iodine simultaneously removes the Acm groups and oxidizes the newly freed thiols to form the second disulfide bond.

This stepwise approach ensures that the disulfide bonds are formed between the correct cysteine pairs, preventing the formation of scrambled disulfide isomers. Other protecting groups, such as the trityl (Trt) group, which has a different acid lability compared to Mmt, can also be used in combination to create even more complex disulfide-linked structures.

On-Resin Disulfide Bond Formation

Performing the disulfide bond formation while the peptide is still attached to the solid support, a technique known as on-resin cyclization, offers several advantages. It can minimize intermolecular side reactions by pseudo-dilution effects and often simplifies the purification of the final product. Fmoc-D-Cys(Mmt)-OH is particularly well-suited for on-resin disulfide bond formation due to the mild conditions required for Mmt group removal.

The process typically involves the selective deprotection of the Mmt-protected cysteine residues on the resin, as described previously. Following the removal of the protecting groups, the on-resin oxidation is carried out to form the disulfide bridge. Once the cyclization is complete, the peptide is cleaved from the resin and the remaining side-chain protecting groups are removed in a single step using a strong acid cocktail, typically containing TFA. This approach has been successfully employed in the synthesis of a variety of cyclic peptides.

Bioconjugation and Site-Specific Labeling

The unique reactivity of the cysteine thiol group makes it an ideal target for the site-specific modification of peptides. The selective deprotection of the Mmt group from a D-cysteine residue introduced using Fmoc-D-Cys(Mmt)-OH provides a powerful handle for bioconjugation and the introduction of various labels.

Attachment of Peptides to Other Biomolecules

The ability to selectively expose a free thiol group on a peptide allows for its covalent attachment to other biomolecules, such as proteins, antibodies, or nucleic acids. This is often achieved through thiol-maleimide chemistry, where the deprotected cysteine thiol reacts specifically with a maleimide-functionalized biomolecule to form a stable thioether linkage. The use of Fmoc-D-Cys(Mmt)-OH ensures that the conjugation occurs at a precise location within the peptide sequence, preserving the peptide's biological activity.

Another important application is in the generation of peptide-drug conjugates (PDCs), where a cytotoxic drug is attached to a peptide that targets specific cells, such as cancer cells. The selective deprotection of the Mmt group allows for the controlled attachment of the drug molecule to the peptide carrier.

Introduction of Fluorescent or Isotopic Labels

For studying the localization, trafficking, and mechanism of action of peptides, it is often necessary to introduce fluorescent or isotopic labels. The thiol group of cysteine, unmasked from its Mmt protection, serves as a convenient site for the attachment of such labels.

Thiol-reactive fluorescent dyes, such as maleimide or iodoacetamide derivatives of fluorescein (FITC) or rhodamine, can be selectively attached to the deprotected cysteine residue. This allows for the synthesis of fluorescently labeled peptides that can be visualized in biological systems using fluorescence microscopy or flow cytometry.

Utility in Designing Targeted Probes

The selective deprotection of the cysteine thiol group is a cornerstone for the site-specific labeling of peptides with various reporter molecules, creating highly effective targeted probes. This compound is instrumental in this process, serving as a handle for the introduction of fluorescent dyes, biotin tags, or other bioactive molecules. bachem.combachem.com The Mmt protecting group can be selectively removed while the peptide is still attached to the solid-phase resin, exposing a single nucleophilic thiol group for conjugation. biotage.com This on-resin modification strategy is efficient and minimizes side reactions. biotage.com

This approach is valuable in several research areas:

Bioconjugation: The exposed thiol can be used to attach peptides to other biomolecules, potentially enhancing the stability and therapeutic efficacy of the resulting conjugate. chemimpex.com

Cancer Research: It aids in the development of targeted therapies by allowing the conjugation of cytotoxic drugs to peptides that selectively bind to cancer cells. chemimpex.comnih.gov

Protein Engineering: This derivative facilitates the creation of modified proteins with improved characteristics for a variety of applications. chemimpex.com

The selective cleavage of the Mmt group is typically achieved using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), often with a scavenger like triisopropylsilane (B1312306) (TIS) to capture the released Mmt cation. biotage.comiris-biotech.de

| Application | Probe/Label Type | Typical On-Resin Deprotection | Purpose of Conjugation |

| Cellular Imaging | Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | 1-2% TFA in DCM with scavengers | To track the peptide's location and interaction within biological systems. |

| Affinity Purification | Biotin | 1-2% TFA in DCM with scavengers | To isolate and identify peptide-binding partners using streptavidin-based chromatography. |

| Targeted Drug Delivery | Cytotoxic Payloads (e.g., Auristatins) | 1-2% TFA in DCM with scavengers | To create peptide-drug conjugates that deliver a therapeutic agent to a specific cell type, such as tumor cells. chemimpex.com |

| Diagnostic Agents | Chelating Agents for Radioisotopes (e.g., DOTA) | 1-2% TFA in DCM with scavengers | To create peptide-based imaging agents for techniques like PET or SPECT. |

Chemical Ligation Techniques Involving Cysteine Thiol

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide fragments. mdpi.comwikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgscispace.com The presence of internal cysteine residues in either peptide fragment requires that their thiol side chains be protected to prevent unwanted side reactions.

This compound is used to incorporate these internal cysteine residues during the solid-phase synthesis of the peptide fragments. The Mmt protecting group is ideal for this purpose because it is stable under the neutral pH conditions (pH ~7.0) typically used for NCL. wikipedia.org This ensures that the internal cysteine's thiol group does not interfere with the primary ligation reaction.

Methodological Optimizations and Advanced Protocols

Development of Automated SPPS Protocols Incorporating Fmoc-D-Cys(Mmt)-OH

The integration of Fmoc-D-Cys(Mmt)-OH into automated Solid-Phase Peptide Synthesis (SPPS) protocols has streamlined the production of complex cysteine-containing peptides. Automated systems, including those utilizing microwave irradiation, enhance the efficiency of coupling and deprotection steps. Protocols often employ flow-based systems for operations like the on-resin deprotection of the Mmt group, which can be monitored spectrophotometrically by tracking the release of the 4-methoxytrityl cation. sigmaaldrich.com

In a typical automated cycle, the Fmoc-D-Cys(Mmt)-OH is pre-activated and coupled to the resin-bound peptide chain. Following the coupling, a capping step, for instance with acetic anhydride, may be introduced to block any unreacted amino groups and prevent the formation of deletion sequences. nih.gov The subsequent Fmoc deprotection is carried out using a solution of piperidine (B6355638) in a suitable solvent like Dimethylformamide (DMF). The development of these automated protocols is critical for improving reproducibility and enabling the synthesis of long or complex peptide sequences where manual synthesis would be impractical. For instance, the synthesis of linear cathelicidin-PY, a peptide containing multiple sensitive residues, has been successfully demonstrated using automated microwave-assisted SPPS. nih.gov

Impact of Solvents and Reagent Ratios on Synthetic Yields and Purity

The choice of solvents and the stoichiometry of reagents are paramount in maximizing the yield and purity of peptides synthesized using Fmoc-D-Cys(Mmt)-OH. Dimethylformamide (DMF) is a conventional solvent for SPPS, but its ability to swell the resin and dissolve reagents is a key factor. du.ac.inunibo.it Alternative "green" solvent mixtures, such as those containing anisole/dimethyl carbonate or sulfolane/diethyl carbonate, have been explored to improve the environmental footprint and in some cases, the purity profile of the crude peptide by mitigating certain side reactions. unibo.itrsc.org

The ratio of the amino acid derivative, coupling reagents, and the base is critical. For instance, coupling reactions involving Fmoc-D-Cys(Trt)-OH, a close analog of the Mmt derivative, have been successfully carried out using a combination of Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure) and Diisopropylcarbodiimide (DIC). rsc.org The use of excess equivalents of the activated amino acid and coupling reagents ensures the reaction drives to completion. However, excessive base can increase the risk of side reactions like racemization, particularly for sensitive residues like cysteine. nih.gov Careful optimization of these ratios is sequence-dependent and often requires empirical testing to achieve the best results. sigmaaldrich.com

Table 1: Effect of Solvents and Reagents on SPPS Outcomes

| Parameter | Variation | Impact on Yield and Purity | Reference |

| Solvent | Standard (DMF) vs. Green Mixtures (e.g., Anisole/DMC) | Green solvents can alter resin swelling and reagent solubility, potentially impacting coupling efficiency and impurity profiles. The anisole/dimethyl carbonate mixture on a ChemMatrix resin showed good purity results. | unibo.it |

| Coupling Reagents | Carbodiimides (e.g., DIC) with additives (e.g., Oxyma Pure) | This combination is effective for coupling Cys derivatives. Using carbodiimide activation can help avoid the high levels of racemization seen with base-mediated methods like phosphonium or uronium reagents. | rsc.orgnih.gov |

| Reagent Ratio | Excess equivalents of Fmoc-amino acid and coupling agents | Using 2.0 equivalents of Fmoc-D-Cys(Trt)-OH, Oxyma Pure, and DIC has been shown to be effective for coupling. The precise ratio is crucial to drive the reaction to completion while minimizing side reactions. | rsc.org |

| Base for Deprotection | 20% Piperidine in DMF | Standard condition for Fmoc removal. The addition of acidic modifiers like Oxyma Pure to the deprotection solution can reduce base-catalyzed side reactions such as aspartimide formation. | du.ac.innih.gov |

In-depth Analysis of Side Reactions during Fmoc Deprotection and Cysteine Incorporation

The chemical reactivity of cysteine makes it susceptible to several side reactions during Fmoc-SPPS. rsc.org A thorough understanding of these pathways is essential for developing strategies to minimize impurity formation.

During the incorporation of Fmoc-D-Cys(Mmt)-OH, a primary concern is racemization at the α-carbon. This is particularly prevalent when using base-mediated activation methods (e.g., HBTU, HATU) and can be exacerbated by elevated temperatures, such as in microwave-assisted synthesis. nih.gov The use of carbodiimide-based activation is a known strategy to reduce the extent of cysteine racemization. nih.gov

During the Fmoc deprotection step , which uses a base like piperidine, several side reactions can occur. For peptides with a C-terminal cysteine, a base-catalyzed elimination of the protected thiol can lead to the formation of a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass shift of +51 Da in the final product. rsc.orgpeptide.com Another documented side reaction is the N-Fmoc→S-Fm transprotection . In this process, the dibenzofulvene byproduct generated during Fmoc removal can react with the free cysteine thiolate, leading to the formation of an S-fluorenylmethyl (Fm) protected thioether. nih.gov The concentration of the base used for deprotection is a critical factor influencing this side reaction. nih.gov Furthermore, acid-labile protecting groups like Mmt can make the cysteine residue susceptible to S-alkylation by carbocations generated from the resin linker (e.g., from Wang or Rink Amide linkers) during final cleavage if scavengers are insufficient. peptide.com

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Conditions Favoring Reaction | Mitigation Strategy | Reference |

| Racemization | Loss of stereochemical integrity at the α-carbon of the cysteine residue. | Base-mediated coupling activation (e.g., phosphonium/uronium reagents), pre-activation, microwave heating. | Use of carbodiimide activation (e.g., DIC/Oxyma). | nih.gov |

| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to a dehydroalanine intermediate formed from a C-terminal cysteine. | Base-catalyzed elimination during Fmoc deprotection, especially for C-terminal Cys. | Utilizing sterically bulky thiol protecting groups like trityl can minimize this reaction. | peptide.com |

| N-Fmoc→S-Fm Transprotection | Migration of a fluorenyl moiety from the α-amino group to the cysteine sulfur. | Reaction of the cysteine thiolate with the dibenzofulvene byproduct of Fmoc deprotection. | Careful control of base concentration during the deprotection step. | nih.gov |

| S-Alkylation | Alkylation of the thiol side chain by fragments from the resin linker. | Occurs during final acid cleavage, especially with acid-labile S-protecting groups like Mmt and Trt. | Use of efficient scavenger cocktails (e.g., with triisopropylsilane) during cleavage. | peptide.com |

Enhanced Solubility of Peptides Containing Mmt-Protected Cysteine

Peptide aggregation on the solid support during SPPS is a significant challenge that can lead to incomplete reactions and low synthetic yields. The physical properties of the amino acid side-chain protecting groups can influence this phenomenon. While direct studies extensively detailing the enhanced solubility specifically due to the Mmt group are not abundant, it is understood that large, bulky, and hydrophobic protecting groups can play a role in disrupting the inter-chain hydrogen bonding that leads to aggregation.

The Mmt group, being a bulky aromatic moiety, is thought to contribute to the solvation of the growing peptide chain, thereby improving its accessibility for subsequent coupling and deprotection reactions. This effect is analogous to that observed with other protecting groups. For example, initial evidence has suggested that peptides protected with the tetrahydropyranyl (Thp) group exhibit enhanced solubility compared to those protected with the related Trityl (Trt) group. sigmaaldrich.com Given the structural similarities between Mmt and Trt, it is plausible that the Mmt group confers similar or improved properties regarding the prevention of on-resin aggregation, which is a critical factor for the successful synthesis of longer or more hydrophobic peptide sequences. However, it is important to note that highly hydrophobic protecting groups can sometimes introduce solubility issues for the final, fully deprotected peptide in aqueous solutions. iris-biotech.de

Comparative Research and Future Directions

Advantages of Fmoc-D-Cys(Mmt)-OH over Traditional Cysteine Protecting Groups

The 4-methoxytrityl (Mmt) group offers distinct advantages in Fmoc-based SPPS, primarily due to its unique acid lability and the resulting selectivity it affords. These characteristics often translate to improved synthesis outcomes compared to more traditional protecting groups like trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).

Superior Acid Lability and Selectivity

The Mmt group is characterized by its high sensitivity to acidic conditions. It can be quantitatively removed using very dilute trifluoroacetic acid (TFA) solutions, typically 0.5-1% TFA in dichloromethane (B109758) (DCM). nih.govpeptide.com This remarkable acid lability allows for the selective deprotection of the cysteine thiol group while other acid-labile protecting groups, such as tert-butyl (tBu) ethers and esters, remain intact. nih.govpeptide.com This orthogonality is a significant advantage over the standard trityl (Trt) group, which requires much stronger acidic conditions for cleavage.

The selective removal of the Mmt group on-resin enables the synthesis of complex peptides with multiple disulfide bonds. For instance, a peptide can be synthesized with one cysteine protected with Mmt and another with a more acid-stable group like Acm. The Mmt group can be selectively cleaved on the solid support to form the first disulfide bridge, followed by subsequent manipulations and cleavage of the Acm group in solution to form the second disulfide bond. This level of control is more challenging to achieve with protecting groups that have similar deprotection requirements.

Table 1: Comparison of Acid Lability of Common Cysteine Protecting Groups

| Protecting Group | Typical Cleavage Conditions | Orthogonality with tBu groups |

|---|---|---|

| Mmt | 0.5-1% TFA in DCM | Yes |

| Trt | Higher concentrations of TFA | No |

| Acm | Iodine, mercury(II) acetate | Yes |

| tBu | Strong acids (e.g., HF) | N/A |

Higher Purity and Yields in Peptide Synthesis

The mild conditions required for Mmt group removal contribute to higher purity and yields of the final peptide product. The use of strong acids for deprotection can lead to various side reactions, including the degradation of sensitive amino acid residues and the premature cleavage of the peptide from the resin. By avoiding harsh acidic treatments, the integrity of the peptide chain is better preserved.

Limitations and Challenges Associated with Mmt Protection

Despite its advantages, the use of the Mmt group is not without its challenges. Its very high acid sensitivity means that care must be taken during the synthesis to prevent premature deprotection. Even trace amounts of acid in the solvents or reagents can lead to the unintended cleavage of the Mmt group, resulting in side reactions and a decrease in the final yield of the desired product.

Another consideration is the steric hindrance of the bulky Mmt group, which can sometimes affect the coupling efficiency of the subsequent amino acid. While generally not a major issue, for particularly challenging sequences, optimization of coupling conditions may be necessary. Furthermore, the cost of Fmoc-D-Cys(Mmt)-OH can be higher than that of more traditional protected cysteine derivatives, which may be a factor in large-scale peptide synthesis. researchgate.net

Exploration of Novel Deprotection Strategies for the Mmt Group

While dilute TFA is the standard method for Mmt group removal, research continues into alternative and even milder deprotection strategies. The goal is to further enhance the selectivity and minimize any potential side reactions. Some studies have explored the use of other acidic reagents or different solvent systems to fine-tune the deprotection process. For instance, the use of scavengers like triisopropylsilane (B1312306) (TIS) is common to prevent the re-attachment of the Mmt cation to the deprotected thiol or other nucleophilic residues. iris-biotech.de

Future research may focus on developing non-acidic deprotection methods for the Mmt group, which would represent a significant advancement in orthogonal protection strategies. Such methods could involve enzymatic cleavage or photolabile derivatives of the Mmt group, offering an even greater degree of control over the deprotection process.

Integration with Emerging Peptide Synthesis Technologies (e.g., Microwave-Assisted SPPS)

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a powerful tool for accelerating peptide synthesis and improving the quality of difficult-to-synthesize peptides. nih.gov Fmoc-D-Cys(Mmt)-OH has been successfully integrated into MW-SPPS protocols. acs.orgcnr.it The use of microwave energy can significantly reduce the time required for both the coupling and deprotection steps.

The combination of the Mmt group's mild deprotection conditions with the speed of microwave synthesis allows for the rapid and efficient production of complex cysteine-containing peptides. For example, the synthesis of Eptifibatide, a cyclic heptapeptide containing a disulfide bridge, has been optimized using MW-SPPS with Fmoc-Cys(Mmt)-OH, demonstrating the compatibility and benefits of this approach for the production of pharmaceutical peptides. acs.orgcnr.it

Computational Chemistry Approaches to Understand Mmt-Cysteine Interactions and Reactivity

Computational chemistry offers a powerful avenue for gaining a deeper understanding of the interactions between protecting groups and amino acid side chains. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the electronic and steric factors that govern the stability and reactivity of protected amino acids.

While numerous computational studies have been conducted on cysteine and its interactions with various molecules, specific computational investigations focusing on the Mmt-cysteine linkage are not yet widely reported in the literature. nih.govnih.gov Future research in this area could be highly beneficial. For instance, DFT calculations could be employed to model the deprotection mechanism of the Mmt group under different acidic conditions, helping to rationalize the observed selectivity and potentially predict optimal deprotection protocols. MD simulations could be used to study the conformational effects of the bulky Mmt group on the growing peptide chain, providing insights into its potential impact on coupling efficiency and peptide aggregation. Such computational studies would not only enhance our fundamental understanding of Mmt-protected cysteine but could also guide the development of new and improved protecting group strategies for peptide synthesis.

Potential for Green Chemistry Applications in Fmoc-D-Cys(Mmt)-OH Synthesis and Use

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a promising framework for enhancing the sustainability of both the synthesis and application of Fmoc-D-Cys(4-methoxytrityl)-OH. While specific research on green chemistry applications for this particular compound is nascent, significant potential exists by extrapolating from advancements in the broader field of peptide synthesis. The focus lies on several key areas: the adoption of greener solvents, the inherent benefits of the Mmt protecting group, improving atom economy, and exploring biocatalysis and renewable feedstocks.

A primary target for greening the synthesis and use of Fmoc-D-Cys(Mmt)-OH is the replacement of conventional solvents. Traditionally, the synthesis of protected amino acids and their subsequent use in solid-phase peptide synthesis (SPPS) rely heavily on polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents such as dichloromethane (DCM). researchgate.netresearchgate.netdoaj.org These solvents are effective but pose significant environmental and health risks, with some being classified as Substances of Very High Concern (SVHC). researchgate.netresearchgate.netdoaj.org Research has identified several less hazardous alternatives that could be applied to the manufacturing and use of Fmoc-D-Cys(Mmt)-OH. researchgate.net

| Conventional Solvent | Potential Greener Alternative | Rationale for Greener Profile |

| N,N-Dimethylformamide (DMF) | Propylene Carbonate (PC) | Lower toxicity and derived from renewable resources. researchgate.net |

| N-methyl-2-pyrrolidone (NMP) | γ-Valerolactone (GVL) | Biodegradable and derived from biomass. nih.gov |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources and has a better environmental, health, and safety profile. researchgate.net |

The choice of the 4-methoxytrityl (Mmt) group for thiol protection on the cysteine side-chain itself aligns with green chemistry principles due to its high acid lability. nih.govpeptide.com Compared to other trityl-type protecting groups, the S-Mmt function can be cleaved under very mild acidic conditions, typically 0.5-1% trifluoroacetic acid (TFA) in DCM. nih.govpeptide.com This avoids the need for harsher and more hazardous reagents, reducing waste and potentially preventing side reactions. The selective removal of the Mmt group can be performed on-resin, which is an efficient process that simplifies purification. biotage.com

The exploration of biocatalysis presents a significant opportunity for the greener synthesis of protected amino acids. Enzymes offer high selectivity and can operate under mild, aqueous conditions, drastically reducing the need for harsh chemicals and organic solvents. nih.govrsc.org While specific enzymes for the synthesis of Fmoc-D-Cys(Mmt)-OH have not been reported, the development of "deprotectase" biocatalysts for other protecting groups suggests the potential for enzymatic approaches. nih.govrsc.orgrsc.org Furthermore, research into the biocatalytic synthesis of α-amino esters could pave the way for enzymatic methods to produce cysteine derivatives. nih.gov

Finally, the use of renewable feedstocks for the starting materials of Fmoc-D-Cys(Mmt)-OH synthesis is a crucial long-term goal for sustainability. L-cysteine, the precursor to the D-cysteine derivative, can be produced through the fermentation of renewable biomass using engineered microorganisms like Corynebacterium glutamicum. researchgate.net Utilizing such bio-based starting materials would significantly reduce the carbon footprint and reliance on fossil fuels associated with the production of this important reagent. Integrating these green starting materials with greener synthetic processes would represent a fully sustainable lifecycle for Fmoc-D-Cys(Mmt)-OH.

Q & A

Q. What are the optimal conditions for dissolving Fmoc-D-Cys(4-methoxytrityl)-OH in SPPS protocols?

Dissolve the compound in DMSO at 100 mg/mL (170.73 mM) using sonication and heating to 37°C to ensure homogeneity. For long-term stability, store lyophilized powder at -80°C (up to 6 months) or -20°C (≤1 month). Thaw frozen solutions at 37°C before use to prevent precipitation .

Q. How does the 4-methoxytrityl (Mmt) group compare to other thiol-protecting groups in peptide synthesis?

The Mmt group offers orthogonal protection, enabling selective cleavage under mild acidic conditions (1% TFA in DCM:TMS (97:3) for 30 minutes or 3% TFA/DCM for 15 minutes). This contrasts with trityl (Trt), which requires stronger TFA concentrations, making Mmt suitable for acid-sensitive synthetic workflows .

Q. What analytical methods ensure the purity of this compound during synthesis?

Use reverse-phase HPLC (C18 columns, e.g., LiChrosorb® RP-18) with acetonitrile/water gradients containing 0.1% TFA. Verify purity >97% (HPLC) and confirm molecular weight (585.71 g/mol) via mass spectrometry to detect oxidation or truncation byproducts .

Q. What safety precautions are essential when handling this compound?

Wear N95 respirators, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation of DMSO solutions, which enhance skin permeability. Dispose of waste via hazardous chemical protocols due to TFA and thiol byproducts .

Advanced Research Questions

Q. How can orthogonal deprotection of the Mmt group be achieved alongside acid-labile protections?

Cleave Mmt with 1% TFA in DCM:TMS (97:3) for 30 minutes, preserving tert-butyl or Boc groups. Follow with Fmoc removal using 20% piperidine in DMF. This sequential strategy is critical for synthesizing peptides with multiple protected residues .

Q. What methodologies mitigate disulfide scrambling post-Mmt cleavage?

Neutralize residual TFA with 5% triisopropylsilane (TIS) during cleavage, then wash with diethyl ether. Buffer with Tris-HCl (pH 8.0) to stabilize free thiols. Use redox systems (GSH/GSSG) to direct disulfide bond formation .

Q. How does the D-configuration influence peptide folding and disulfide connectivity?

The D-cysteine enantiomer disrupts native disulfide pairing, enabling mirror-image peptide designs. Post-synthesis, employ oxidative folding with I2 or Tl(III) in ammonium bicarbonate buffer (pH 8.5) to achieve desired connectivity, critical for studying chiral protein interactions .

Q. How can researchers troubleshoot incomplete coupling during automated SPPS?

Steric hindrance from the Mmt group may require extended coupling times (2 hours) with HBTU/HOBt activation or switching to DIC/Oxyma Pure. Use 3-5x molar excess of the amino acid and monitor via Kaiser test or in-situ FTIR .

Q. What are the kinetics of thiol-disulfide exchange after Mmt deprotection?

The bulky Mmt group slows nucleophilic attack. Post-cleavage, optimize cyclization using redox buffers (pH 7.4-8.0) and monitor free thiols via Ellman’s assay (412 nm absorbance) to quantify reaction progress .

Q. How does residual TFA impact downstream applications, and how is it removed?

Residual TFA protonates thiols, risking disulfide scrambling. Neutralize with TIS during cleavage, followed by ether washes. For sensitive applications, lyophilize the peptide and reconstitute in Tris-HCl (pH 8.0) to stabilize thiols .

Methodological Notes

- Solubility Optimization : Always pre-warm DMSO to 37°C and sonicate for 10-15 minutes to dissolve crystalline aggregates .

- Orthogonal Protection : Pair Mmt with Acm for sequential deprotection (TFA for Mmt, Hg(II) for Acm) in multi-disulfide peptides .

- Quality Control : Validate synthetic batches with LC-MS to detect racemization (D/L isomer ratios) and confirm retention times against standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.